molecular formula C28H28N4O5S B3305482 N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide CAS No. 923201-59-6

N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide

Cat. No. B3305482
CAS RN: 923201-59-6
M. Wt: 532.6 g/mol
InChI Key: YINZWEAUUIAGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide” is a complex organic compound. It contains several functional groups, including a sulfonamide group, a piperazine ring, and an anthracene moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structure, followed by functionalization with the various groups. For example, the anthracene moiety could be synthesized via a Diels-Alder reaction or other cyclization reactions . The piperazine ring could be introduced via a reaction with a suitable pyridine derivative . The sulfonamide group could be introduced via a reaction with a suitable sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The anthracene moiety is a polycyclic aromatic hydrocarbon, which would contribute to the compound’s planarity and rigidity . The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could engage in hydrogen bonding and other polar interactions . The sulfonamide group could also engage in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The anthracene moiety could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation . The sulfonamide group could undergo reactions at the sulfur atom, such as oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polycyclic aromatic system could contribute to its lipophilicity, while the piperazine and sulfonamide groups could contribute to its polarity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended for use as a drug, it could interact with biological targets via the various functional groups present. The piperazine ring and sulfonamide group, in particular, are found in many biologically active compounds .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to note that this product is not intended for human or veterinary use, but for research use only.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, reactivity, and potential applications. For example, it could be investigated for potential use in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-methyl-9,10-dioxo-N-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]anthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5S/c1-30(14-6-10-26(33)32-17-15-31(16-18-32)25-9-4-5-13-29-25)38(36,37)20-11-12-23-24(19-20)28(35)22-8-3-2-7-21(22)27(23)34/h2-5,7-9,11-13,19H,6,10,14-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINZWEAUUIAGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)N1CCN(CC1)C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide

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